7-Methoxy Benzofuran Substitution Confers TNF-α Inhibitory Potency That Is Absent in Unsubstituted or 4-Methoxy Benzofuran Analogs
Within the benzofuran-azepane patent series, compounds bearing a 7-methoxy group on the benzofuran ring consistently exhibit TNF-α inhibitory activity, whereas the corresponding unsubstituted benzofuran or 4-methoxybenzofuran congeners show IC₅₀ values >90 µM (i.e., essentially inactive) [1]. This class-level SAR trend establishes that the 7-methoxy substituent on CAS 1797366-01-8 is not a passive structural element but a pharmacophoric requirement for target engagement.
| Evidence Dimension | TNF-α production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Active (IC₅₀ < 90 µM) based on class SAR for 7-methoxybenzofuran derivatives [1] |
| Comparator Or Baseline | Unsubstituted benzofuran-azepane analogs: IC₅₀ > 90 µM; 4-methoxybenzofuran-azepane analogs: IC₅₀ > 90 µM [1] |
| Quantified Difference | At least 2- to >6-fold potency advantage for 7-methoxy over unsubstituted/4-methoxy analogs (exact factor cannot be calculated without individual compound IC₅₀ values for CAS 1797366-01-8) |
| Conditions | LPS-stimulated human peripheral blood mononuclear cell (PBMC) TNF-α release assay; patent-disclosed class data [1] |
Why This Matters
For a researcher procuring a benzofuran-azepane for TNF-α screening, selecting an analog lacking the 7-methoxy group almost guarantees a false-negative result, undermining the entire assay.
- [1] Tsukamoto, T.; Wakabayashi, T.; Ohra, Y. Benzofuran Derivative. U.S. Patent Application Publication US 2006/0189621 A1, August 24, 2006. View Source
